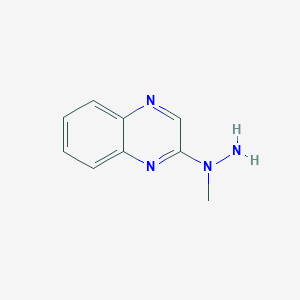

2-(1-Methylhydrazinyl)quinoxaline

Overview

Description

2-(1-Methylhydrazinyl)quinoxaline is a research chemical with the molecular formula C9H10N4. It is also known as 1-Methyl-1-(quinoxalin-2-yl)hydrazine .

Synthesis Analysis

Quinoxalines have been synthesized via various methods. One traditional method involves the condensation of 1,2-diaminobenzene with a dicarbonyl compound under acidic or basic conditions . More recently, greener and more efficient methods such as microwave-assisted synthesis have been developed . These methods offer advantages such as reduced reaction time and increased yields .Molecular Structure Analysis

The molecular structure of 2-(1-Methylhydrazinyl)quinoxaline is based on the quinoxaline scaffold, which is a bicyclic compound comprising a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis

Quinoxalines, including 2-(1-Methylhydrazinyl)quinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxalines are typical of aromatic compounds. They exhibit stability and undergo reactions typical of aromatic heterocycles . Quinoxaline, the parent compound of 2-(1-Methylhydrazinyl)quinoxaline, is a colorless to pale-yellow solid at room temperature. It has a high melting point of 26–28 °C and a boiling point of 218-220 °C .Scientific Research Applications

Antimicrobial and Antiviral Agent

Quinoxaline derivatives, including 2-(1-Methylhydrazinyl)quinoxaline, have been recognized for their antimicrobial and antiviral properties. They are studied for their potential to inhibit the growth of various bacteria and viruses, which is crucial in the development of new medications for infectious diseases .

Anticancer Activity

Research has indicated that quinoxaline compounds can play a significant role in cancer treatment. They exhibit the ability to interfere with the proliferation of cancer cells, making them a valuable component in the synthesis of chemotherapeutic agents .

Agricultural Chemicals

The biological activity of quinoxaline derivatives extends to the agricultural sector, where they are used in the development of plant protection agents. Their effectiveness against plant viruses can lead to the creation of more resilient crops .

Photovoltaic Materials

Due to their electronic properties, quinoxaline derivatives are also explored as components of photovoltaic materials. They contribute to the absorption and conversion of solar energy into electricity, enhancing the performance of solar cells .

Ligands for Transition Metal Complexes

In coordination chemistry, 2-(1-Methylhydrazinyl)quinoxaline serves as a ligand for synthesizing transition metal complexes. These complexes have various applications, including catalysis and material science .

Mechanism of Action

While the specific mechanism of action for 2-(1-Methylhydrazinyl)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the development of antiviral, anticancer, and antimicrobial agents .

Safety and Hazards

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for various applications, including antiviral treatment .

properties

IUPAC Name |

1-methyl-1-quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYEKJHPNMSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383912 | |

| Record name | 2-(1-Methylhydrazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylhydrazinyl)quinoxaline | |

CAS RN |

16621-55-9 | |

| Record name | 2-(1-Methylhydrazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

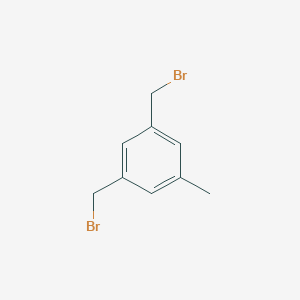

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

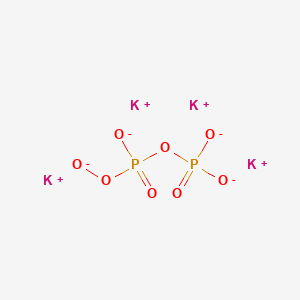

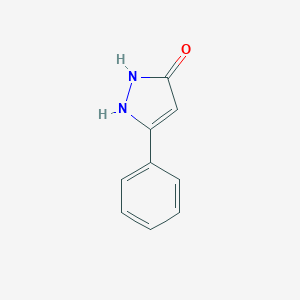

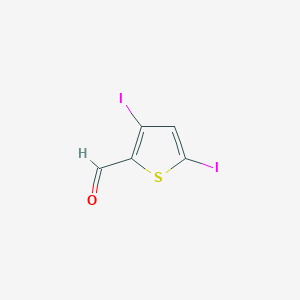

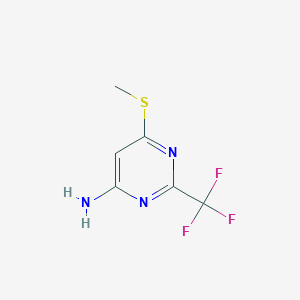

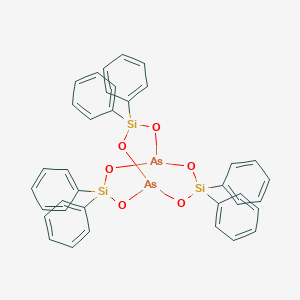

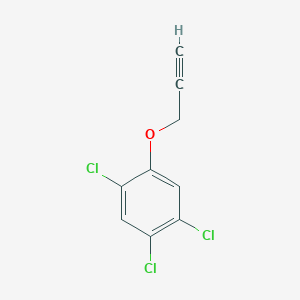

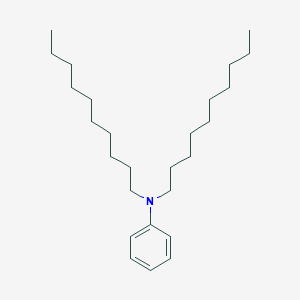

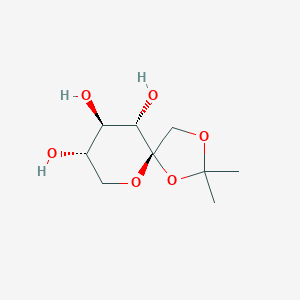

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(1-methylhydrazino)quinoxaline a useful reagent in organic synthesis?

A1: This compound contains both a nucleophilic hydrazine moiety and an electrophilic quinoxaline ring system. This bifunctionality allows it to participate in diverse reactions, making it a valuable precursor for constructing complex heterocycles. [, , ]

Q2: Can you give some examples of heterocyclic systems that have been synthesized using 2-(1-methylhydrazino)quinoxaline as a starting material?

A2: Researchers have successfully employed 2-(1-methylhydrazino)quinoxaline in the synthesis of various heterocycles, including:

- Pyridazino[3,4-b]quinoxalines: Formed through a 1,3-dipolar cycloaddition reaction with dimethyl or diethyl acetylenedicarboxylate. [, , ]

- Pyrazolo[3,4-b]quinoxalines: Synthesized via a 1,3-dipolar cycloaddition reaction with 2-chloroacrylonitrile. [, ]

- 1,2-Diazepino[3,4-b]quinoxalines: Generated by reacting with 2-chloroacrylonitrile after initial condensation with specific aldehydes. [, ]

- Mesoionic triazolo[4,3-a]quinoxalines: Obtained by reaction with phenyl isothiocyanate. [, ]

- 4H-1,3,4-Oxadiazino[5,6-b]quinoxalines: Prepared by reacting with ethyl chloroglyoxalate or through intramolecular cyclization with acetic anhydride. [, ]

Q3: The papers mention 1,3-dipolar cycloaddition reactions. What role does 2-(1-methylhydrazino)quinoxaline play in this type of reaction?

A3: 2-(1-methylhydrazino)quinoxaline can act as a precursor to a 1,3-dipole. For example, reaction with dimethyl acetylenedicarboxylate generates an azomethine imine in situ. This dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, like another molecule of dimethyl acetylenedicarboxylate, ultimately yielding the pyridazino[3,4-b]quinoxaline framework. [, ]

Q4: The tautomeric structure of the synthesized dihydropyridazino[3,4-b]quinoxalines is discussed in one of the papers. What did the researchers find?

A4: Using NOE (Nuclear Overhauser Effect) spectroscopy, researchers determined that 1-methyldihydropyridazino[3,4-b]quinoxalines exist predominantly in the 1,5-dihydro form when dissolved in dimethyl sulfoxide or a mixture of trifluoroacetic acid and dimethyl sulfoxide. []

Q5: What analytical techniques are commonly employed to characterize 2-(1-methylhydrazino)quinoxaline and its derivatives?

A5: The papers utilized various techniques, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B103585.png)